

# 2-methyl-1-propyl-1H-indol-5-amine chemical properties

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## Compound of Interest

Compound Name: 2-methyl-1-propyl-1H-indol-5-amine

Cat. No.: B1336384

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## Technical Guide: 2-methyl-1-propyl-1H-indol-5-amine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data for **2-methyl-1-propyl-1H-indol-5-amine** is limited. This guide provides a summary of available information and discusses properties and potential methodologies in the context of related indole amine compounds.

## Core Chemical Properties

While detailed experimental data for **2-methyl-1-propyl-1H-indol-5-amine** is not readily available in the cited literature, some fundamental properties can be reported.

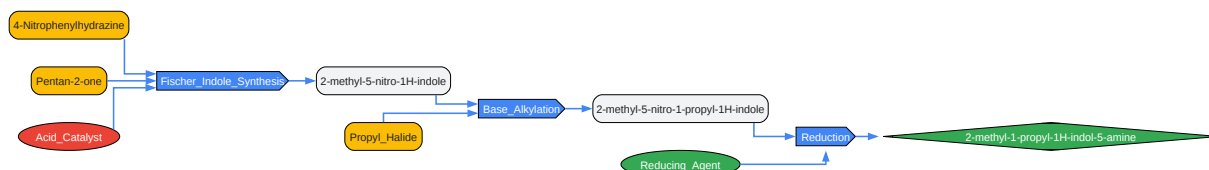
Property	Value	Source
Molecular Formula	C <sub>12</sub> H <sub>16</sub> N <sub>2</sub>	Santa Cruz Biotechnology[1]
Molecular Weight	188.27 g/mol	Santa Cruz Biotechnology[1]
IUPAC Name	2-methyl-1-propyl-1H-indol-5-amine	Inferred
CAS Number	Not found in searched literature	-
Melting Point	Not found in searched literature	-
Boiling Point	Not found in searched literature	-
Solubility	Not found in searched literature	-

## Synthesis and Characterization

A definitive, peer-reviewed synthesis protocol for **2-methyl-1-propyl-1H-indol-5-amine** was not identified in the conducted searches. However, a general synthetic approach can be proposed based on common methods for the synthesis of substituted indole derivatives.

## Proposed Synthetic Pathway

A plausible synthetic route could involve the Fischer indole synthesis, a widely used method for preparing indoles. The following diagram illustrates a potential workflow.



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Caption: Proposed Fischer Indole Synthesis Workflow.

## Experimental Protocol (Hypothetical)

**Step 1: Fischer Indole Synthesis of 2-methyl-5-nitro-1H-indole.** A mixture of 4-nitrophenylhydrazine and a slight excess of pentan-2-one would be heated in the presence of an acid catalyst (e.g., polyphosphoric acid or zinc chloride). The reaction would be monitored by thin-layer chromatography. Upon completion, the mixture would be cooled and neutralized, and the crude product would be extracted and purified by column chromatography.

**Step 2: N-propylation of 2-methyl-5-nitro-1H-indole.** The synthesized 2-methyl-5-nitro-1H-indole would be deprotonated with a suitable base (e.g., sodium hydride) in an aprotic solvent (e.g., DMF). A propyl halide (e.g., 1-bromopropane) would then be added, and the reaction mixture would be stirred, likely at an elevated temperature. After the reaction is complete, the product, 2-methyl-5-nitro-1-propyl-1H-indole, would be isolated by extraction and purified.

**Step 3: Reduction of the Nitro Group.** The nitro-substituted indole from the previous step would be dissolved in a suitable solvent (e.g., ethanol or ethyl acetate) and subjected to reduction. This can be achieved through various methods, such as catalytic hydrogenation (e.g., using palladium on carbon and a hydrogen atmosphere) or with a chemical reducing agent (e.g.,

tin(II) chloride in hydrochloric acid). The final product, **2-methyl-1-propyl-1H-indol-5-amine**, would then be isolated and purified.

## Characterization

Due to the lack of specific experimental data, the following are expected characterization results based on the analysis of similar compounds[2].

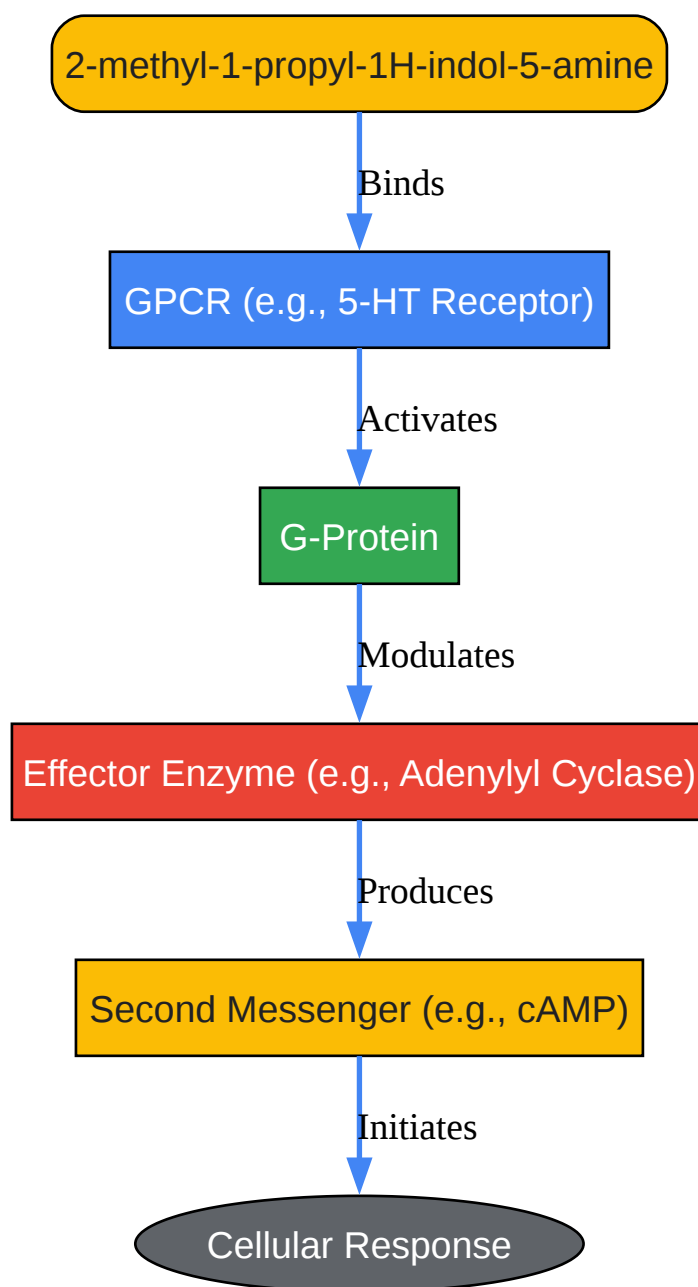
- <sup>1</sup>H NMR: Expected signals would include those for the aromatic protons on the indole ring, a singlet for the methyl group at the 2-position, and signals corresponding to the N-propyl group (a triplet for the terminal methyl and two multiplets for the methylene groups). The protons of the amine group would likely appear as a broad singlet.
- <sup>13</sup>C NMR: Resonances for the carbon atoms of the indole core, the methyl group, and the propyl group would be expected.
- Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of 188.27 would be anticipated.
- Infrared Spectroscopy: Characteristic peaks for N-H stretching of the primary amine, C-H stretching of the alkyl and aromatic groups, and C=C stretching of the aromatic ring would be expected.

## Biological Activity and Potential Applications

Specific biological activity data for **2-methyl-1-propyl-1H-indol-5-amine** is not available in the public domain. However, the indole scaffold is a common feature in many biologically active compounds, and tryptamine derivatives are known to interact with various receptors, particularly serotonin receptors[3].

## Potential Signaling Pathways

Given its structural similarity to other tryptamine derivatives, it is plausible that **2-methyl-1-propyl-1H-indol-5-amine** could interact with serotonin (5-HT) receptors. The following diagram illustrates a generalized signaling pathway for a G-protein coupled receptor, such as a 5-HT receptor.

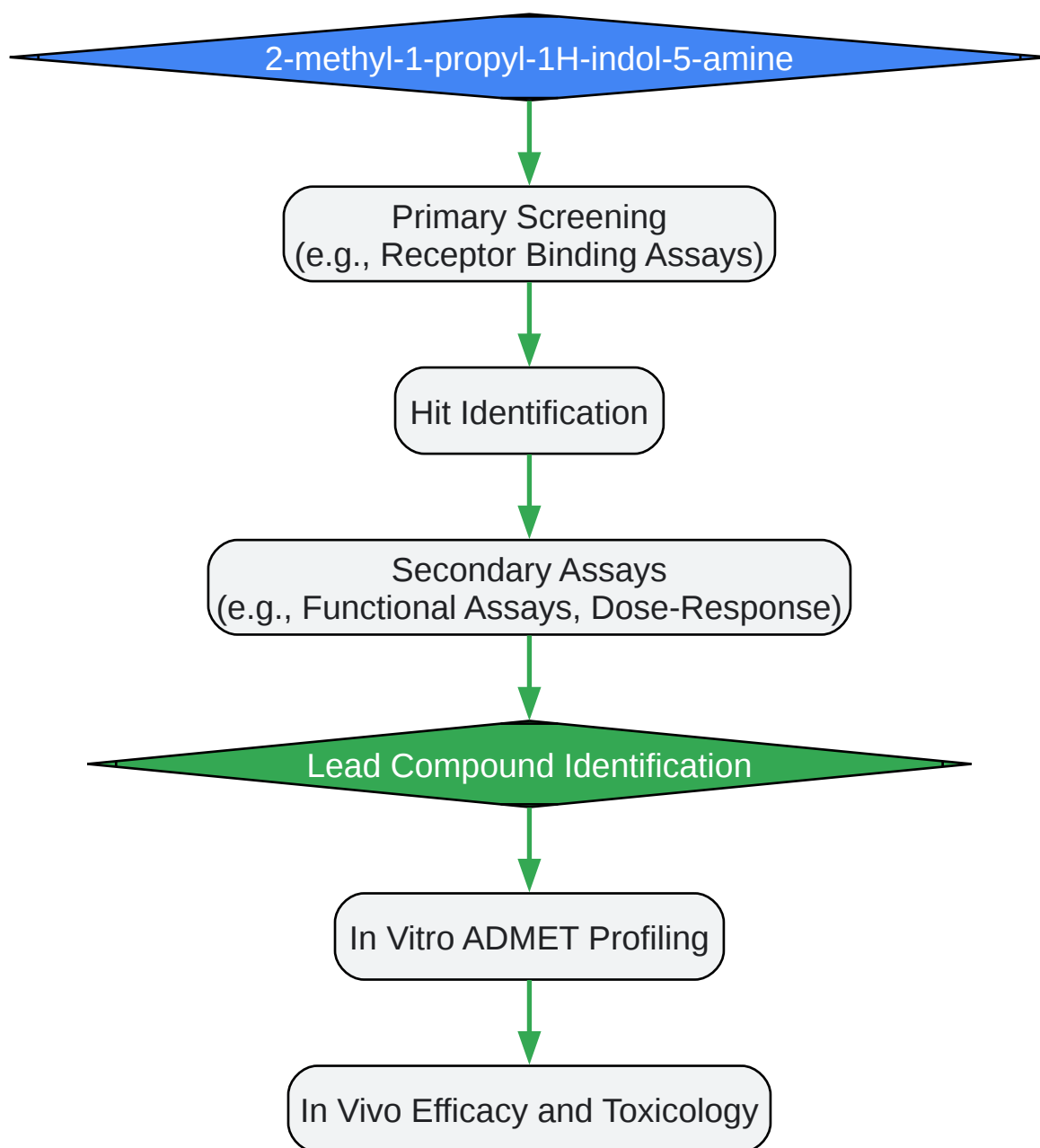


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Caption: Generalized GPCR Signaling Pathway.

## Experimental Workflow for Biological Screening

For a novel compound like **2-methyl-1-propyl-1H-indol-5-amine**, a typical initial biological screening workflow would involve a series of in vitro assays to determine its activity and guide further research.



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Caption: High-Level Biological Screening Workflow.

## Safety and Handling

Specific safety and handling data for **2-methyl-1-propyl-1H-indol-5-amine** is not available. For any novel chemical, it is crucial to handle it with appropriate caution in a well-ventilated laboratory setting. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For related aminoindane compounds, hazards such as

skin and eye irritation have been noted[4]. A full safety assessment should be conducted before handling.

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## References

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